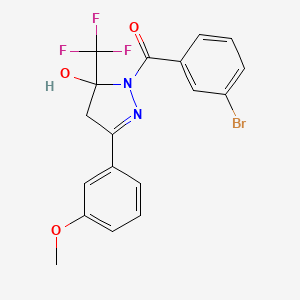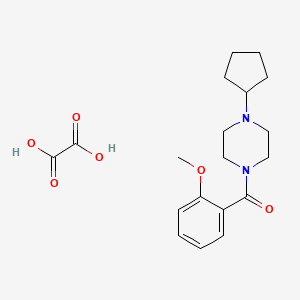
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide, also known as QL-XII-47, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity towards cancer cells. However, the compound also has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the solubility and stability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide and its potential applications in the treatment of other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide in humans.
Métodos De Síntesis
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various reagents. The synthesis of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide involves the condensation of 4-quinolinemethanol with piperidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-fluorobenzyl chloride. The final product is obtained through the reaction of the intermediate with N-methylmorpholine and is purified through column chromatography.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-27(14-17-12-13-26-22-9-5-3-7-20(17)22)24(30)19-10-11-23(29)28(16-19)15-18-6-2-4-8-21(18)25/h2-9,12-13,19H,10-11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQTODCDXFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)C3CCC(=O)N(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)